molecular formula C17H21N3O4S B5209191 isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5209191
M. Wt: 363.4 g/mol
InChI Key: ZNTPJVMVEXPQDK-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known as pyrimidine derivatives, characterized by their varied applications in medicinal chemistry due to their structural similarity to nucleotides. Pyrimidine derivatives are synthesized through various chemical reactions and have been studied for their diverse biological activities, including antimicrobial and anticancer properties.

Synthesis Analysis

Pyrimidine derivatives can be synthesized through the Biginelli reaction, a multicomponent reaction involving an aldehyde, β-keto ester, and urea or thiourea under acidic conditions. This reaction has been optimized for various pyrimidine derivatives, including those with thioxo groups and substituted phenyl rings, similar to the compound of interest (H. Śladowska, A. Bartoszko-Malik, T. Zawisza, 1990).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been elucidated using various analytical techniques, including X-ray diffraction, NMR, and IR spectroscopy. These analyses reveal the configurations, conformations, and functional group orientations critical to the compound's reactivity and biological activity. For instance, studies on similar compounds have provided insights into the crystal and molecular structure through X-ray analysis, highlighting the importance of structural characterization in understanding compound properties (A. Pekparlak et al., 2018).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, which modify their chemical properties and biological activities. These reactions are pivotal in the synthesis of analogs with enhanced pharmacological profiles. The reactivity of the thioxo group and the influence of the isopropyl and phenyl substituents on the pyrimidine ring are crucial for the compound's chemical behavior (Ning Pan, Wenwen Zhang, Qingjian Liu, 2009).

Safety and Hazards

As for the safety and hazards associated with this compound, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

propan-2-yl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-9(2)24-16(22)14-10(3)19-17(25)20-15(14)11-4-6-12(7-5-11)23-8-13(18)21/h4-7,9,15H,8H2,1-3H3,(H2,18,21)(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTPJVMVEXPQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OCC(=O)N)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 6-[4-(2-amino-2-oxoethoxy)phenyl]-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

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